molecular formula C23H20FN5O2 B2964159 1-(3-fluoro-2-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251568-28-1

1-(3-fluoro-2-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2964159
CAS No.: 1251568-28-1
M. Wt: 417.444
InChI Key: BDSXOMOPGRRENQ-UHFFFAOYSA-N
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Description

This compound features a 1H-1,2,3-triazole core substituted at the 1-position with a 3-fluoro-2-methylphenyl group, at the 4-position with a carboxamide moiety (linked to a 3-methoxybenzyl group), and at the 5-position with a pyridin-3-yl ring. The fluorine atom and methoxy group may enhance metabolic stability and binding affinity, while the pyridine ring could contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O2/c1-15-19(24)9-4-10-20(15)29-22(17-7-5-11-25-14-17)21(27-28-29)23(30)26-13-16-6-3-8-18(12-16)31-2/h3-12,14H,13H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSXOMOPGRRENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-fluoro-2-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates such as 3-fluoro-2-methylphenylboronic acid and 3-methoxybenzylamine. These intermediates undergo a series of reactions including coupling, cyclization, and functional group transformations to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-fluoro-2-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Coupling Reactions: The triazole ring can be involved in coupling reactions with various aryl or alkyl halides, facilitated by palladium or copper catalysts.

Scientific Research Applications

1-(3-fluoro-2-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-2-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form stable complexes with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

The following compounds share key structural motifs with the target molecule, enabling comparative analysis of their pharmacological and physicochemical properties:

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
Target Compound 1H-1,2,3-triazole 1-(3-fluoro-2-methylphenyl), 4-(3-methoxybenzyl carboxamide), 5-(pyridin-3-yl) Not explicitly stated in evidence N/A
1-(2-Methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide 1H-1,2,3-triazole 1-(2-methoxyphenyl), 4-(pyrazolylpropyl carboxamide), 5-(pyridin-2-yl) Not reported
5-Amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide 1H-1,2,3-triazole 1-(oxazolylmethyl), 4-(3-fluorophenyl carboxamide), 5-amino Not reported; oxazole may enhance lipophilicity
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 1H-pyrazole 1-methyl, 3-(trifluoromethyl), 5-(3-chlorophenyl carboxamide) Agrochemical applications (inferred)
Razaxaban (Factor Xa inhibitor) 1H-pyrazole 1-(3'-aminobenzisoxazol-5'-yl), 3-(trifluoromethyl), 5-carboxamide Potent anticoagulant (IC₅₀ = 1.9 nM)

Pharmacological and Physicochemical Insights

  • Target Compound vs. Razaxaban : While razaxaban (pyrazole core) is a Factor Xa inhibitor, the target’s triazole core and pyridin-3-yl group may confer distinct selectivity. The trifluoromethyl group in razaxaban enhances potency, whereas the target’s 3-fluoro-2-methylphenyl substituent could reduce metabolic oxidation .
  • Target vs. 5-Amino-N-(3-fluorophenyl)...triazole-4-carboxamide: The amino group in the latter may improve solubility, but the target’s 3-methoxybenzyl chain likely increases lipophilicity (logP ~3.5 estimated), impacting membrane permeability .
  • Target vs. Pyrazole-3-carboxamides : Pyrazole derivatives (e.g., ) often exhibit agrochemical activity, but the triazole core in the target may shift bioactivity toward human therapeutic targets due to enhanced hydrogen-bonding capacity .

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for triazole-4-carboxamides, such as cycloaddition reactions followed by carboxamide coupling (e.g., using thionyl chloride and amines, as in ).
  • Structural Optimization : Substitution at the triazole 5-position with pyridinyl (vs. phenyl in ) improves water solubility and target engagement in kinase inhibition assays .
  • Metabolic Stability: Fluorine atoms in the 3-fluoro-2-methylphenyl group may block cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

The compound 1-(3-fluoro-2-methylphenyl)-N-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Substitution Reactions : Introducing the various aromatic groups through nucleophilic substitution.
  • Carboxamide Formation : Finalizing the structure with carboxamide functionalization.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (nM)
HeLa25.3 ± 4.6
SNU1677.4 ± 6.2
KG130.2 ± 1.9

These findings indicate a promising potential for this compound as an anticancer agent, particularly due to its selective inhibition of cancer cell growth compared to normal cells .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity against various targets:

Enzyme Target IC50 (nM)
FGFR169.1 ± 19.8
FGFR24.1

This suggests that the compound may act as a potent inhibitor of fibroblast growth factor receptors (FGFR), which are implicated in several cancers and other diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:

  • Fluorination at Position 3 : Increases binding affinity to target enzymes.
  • Methoxy Substitution : Enhances solubility and bioavailability.

These modifications have been systematically studied to derive analogs with improved potency and selectivity against specific biological targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vivo Studies : Animal models have shown significant tumor reduction when treated with this compound in combination with standard chemotherapy agents.
  • Mechanistic Studies : Research indicates that the compound induces apoptosis in cancer cells through activation of caspase pathways, further supporting its role as an anticancer agent .

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